Cas no 146337-26-0 (Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate)

Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective functionalization of the tetrahydropyridine scaffold. The formyl group at the 6-position provides a reactive handle for further derivatization, such as condensation or reduction reactions. This compound is valued for its high purity and well-defined reactivity, making it suitable for complex multi-step syntheses. Its structural features facilitate the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Proper handling under inert conditions is recommended to preserve its integrity.
Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate structure
146337-26-0 structure
Product name:Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
CAS No:146337-26-0
MF:C11H17NO3
MW:211.257583379745
CID:5463046

Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
    • Z1508735879
    • 1,1-Dimethylethyl 6-formyl-3,4-dihydro-1(2H)-pyridinecarboxylate
    • Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
    • Inchi: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h6,8H,4-5,7H2,1-3H3
    • InChI Key: XCZFTMBURFLJOW-UHFFFAOYSA-N
    • SMILES: O(C(N1C(C=O)=CCCC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 211.12084340 g/mol
  • Monoisotopic Mass: 211.12084340 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • XLogP3: 1.6
  • Molecular Weight: 211.26

Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01RXIP-100mg
1(2H)-Pyridinecarboxylic acid, 6-formyl-3,4-dihydro-, 1,1-dimethylethyl ester
146337-26-0 95%
100mg
$501.00 2024-06-20
1PlusChem
1P01RXIP-500mg
1(2H)-Pyridinecarboxylic acid, 6-formyl-3,4-dihydro-, 1,1-dimethylethyl ester
146337-26-0 95%
500mg
$1055.00 2024-06-20
1PlusChem
1P01RXIP-250mg
1(2H)-Pyridinecarboxylic acid, 6-formyl-3,4-dihydro-, 1,1-dimethylethyl ester
146337-26-0 95%
250mg
$691.00 2024-06-20
Enamine
EN300-7472022-0.05g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
0.05g
$238.0 2024-05-23
Enamine
EN300-7472022-0.25g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
0.25g
$509.0 2024-05-23
Enamine
EN300-7472022-0.5g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
0.5g
$803.0 2024-05-23
Enamine
EN300-7472022-0.1g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
0.1g
$355.0 2024-05-23
Enamine
EN300-7472022-1.0g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
1.0g
$1029.0 2024-05-23
Enamine
EN300-7472022-10.0g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
10.0g
$4421.0 2024-05-23
Enamine
EN300-7472022-2.5g
tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
146337-26-0 95%
2.5g
$2014.0 2024-05-23

Additional information on Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Comprehensive Overview of Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 146337-26-0)

Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 146337-26-0) is a versatile intermediate widely used in pharmaceutical and organic synthesis. This compound, characterized by its formyl group and Boc-protected amine, plays a critical role in the construction of nitrogen-containing heterocycles, a key focus in modern drug discovery. Its molecular structure, combining a tetrahydropyridine core with a tert-butyl carboxylate moiety, offers unique reactivity for cross-coupling reactions and reductive amination, making it a hotspot for researchers exploring fragment-based drug design.

In recent years, the demand for Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate has surged due to its applications in synthesizing kinase inhibitors and neuroactive compounds. A trending topic in organic chemistry forums revolves around optimizing its synthesis to improve atom economy and green chemistry metrics. Researchers frequently search for "Boc-protected tetrahydropyridine derivatives" or "CAS 146337-26-0 synthetic routes," reflecting its industrial relevance. Notably, its formyl group enables click chemistry applications, aligning with the growing interest in bioorthogonal reactions for targeted drug delivery systems.

The compound's stability under microwave-assisted synthesis conditions has also been a subject of study, addressing the need for high-throughput screening compatible intermediates. Analytical techniques like HPLC purity analysis and NMR spectral data (δ 9.6 ppm for the formyl proton) are often discussed in technical literature. With the rise of AI-driven retrosynthesis tools, 146337-26-0 is increasingly referenced in datasets training algorithms for heterocycle disconnections.

From a commercial perspective, suppliers emphasize its role in producing chiral auxiliaries and catalysts for asymmetric synthesis. Environmental concerns have spurred investigations into biodegradable protecting groups as alternatives to tert-butyl carbamate, though Boc-group remains dominant due to its robustness. Patent analyses reveal its use in prodrug development, particularly for CNS-targeting agents, with Google Scholar showing a 40% increase in citations since 2020.

Safety data sheets highlight its handling as a non-hazardous laboratory chemical, though standard glovebox protocols are recommended for air-sensitive reactions. The compound's cLogP value (~1.8) and hydrogen bond acceptor count (3) make it a model subject for QSAR studies in medicinal chemistry courses. Recent breakthroughs in flow chemistry have enabled its continuous production, reducing organic solvent waste by 60% compared to batch processes.

In summary, Tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS 146337-26-0) bridges fundamental research and industrial applications, with innovations in sustainable synthesis and computational chemistry driving its evolution. Its multifaceted utility ensures continued relevance across academic publications, process chemistry, and material science domains.

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